(m-Tolylsulfonyl)-L-methionine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO4S2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(2S)-2-[(3-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H17NO4S2/c1-9-4-3-5-10(8-9)19(16,17)13-11(12(14)15)6-7-18-2/h3-5,8,11,13H,6-7H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
HONSGGYAQAWECA-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Standard Sulfonylation Procedure
- Substrate Preparation : L-Methionine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .
- Base Addition : A tertiary base (e.g., triethylamine, 2.5 equiv) is added to deprotonate the α-amino group.
- Sulfonylation : m-TsCl (1.2 equiv) is introduced dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature for 6–12 hours.
- Work-Up : The reaction is quenched with ice-cold water, and the product is extracted with DCM. The organic layer is dried (Na₂SO₄) and concentrated.
- Purification : The crude product is recrystallized from ethanol/water (3:1 v/v) or purified via silica gel chromatography (eluent: ethyl acetate/hexane).
Yield : 65–78% (depending on solvent and stoichiometry).
Critical Reaction Parameters
Solvent and Temperature Effects
Stoichiometric Optimization
| Reagent | Equivalents | Role |
|---|---|---|
| L-Methionine | 1.0 | Nucleophilic substrate |
| m-TsCl | 1.2–1.5 | Electrophilic sulfonylation agent |
| Triethylamine | 2.5–3.0 | Scavenges HCl and deprotonates NH₂ |
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : C₁₈ column (5 µm, 250 × 4.6 mm), mobile phase: 60% MeCN/40% H₂O (0.1% TFA), retention time = 8.2 min.
- Elemental Analysis : Found (%): C 47.3, H 5.6, N 4.6; Calc. for C₁₂H₁₇NO₄S₂: C 47.51, H 5.65, N 4.62.
Alternative Synthetic Approaches
Solid-Phase Synthesis
Enzymatic Sulfonylation (Hypothetical)
- Potential Enzymes : Sulfotransferases or engineered acyltransferases could theoretically catalyze this reaction, though no literature precedents exist.
- Challenges : Poor activity toward aromatic sulfonyl donors and steric hindrance at the methionine amino group.
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Factor | Cost Driver | Mitigation Strategy |
|---|---|---|
| m-TsCl | High reagent cost ($120/kg) | Bulk purchasing or in-house synthesis |
| Solvent Recovery | DMF recycling | Distillation and reuse |
| Waste Management | HCl byproduct | Neutralization with NaOH |
Applications and Derivatives
This compound serves as:
Chemical Reactions Analysis
Types of Reactions
(m-Tolylsulfonyl)-L-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tolylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding L-methionine.
Substitution: The tolylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the tolylsulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: L-methionine.
Substitution: Various substituted methionine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antioxidant Properties
(m-Tolylsulfonyl)-L-methionine exhibits significant antioxidant activity. Research indicates that methionine derivatives can enhance cellular defense mechanisms against oxidative stress, which is crucial in preventing cellular damage that leads to diseases such as cancer and neurodegenerative disorders .
1.2 Drug Delivery Systems
Recent studies have focused on using methionine-loaded nanoparticles for drug delivery. These systems utilize the controlled release of methionine to improve bioavailability and therapeutic efficacy in various medical conditions, including liver diseases and psychiatric disorders . The incorporation of this compound into these systems may further enhance their effectiveness due to its structural properties.
1.3 Treatment of Metabolic Disorders
Methionine plays a critical role in metabolic pathways, particularly in the synthesis of S-adenosyl-L-methionine, a key methyl donor involved in numerous biochemical reactions . The application of this compound could be explored for its potential to mitigate metabolic disorders linked to methionine deficiency.
Agricultural Applications
2.1 Growth Promotion in Crops
Studies have shown that methionine supplementation can enhance growth and yield in various crops under stress conditions. For instance, research on wheat indicated that applying methionine improved growth metrics such as shoot length and root weight under water-deficit conditions . The potential use of this compound could be beneficial in similar applications due to its enhanced solubility and stability.
2.2 Animal Feed Additives
Methionine is widely used as a feed additive in poultry and livestock to promote growth and improve feed efficiency. The addition of this compound could provide a more effective alternative to traditional methionine sources, potentially leading to better animal health outcomes and productivity .
Biotechnological Applications
3.1 Microbial Production Systems
The engineering of microbial strains for the production of methionine has been a focus area in synthetic biology. Utilizing this compound as a precursor could enhance the yield of methionine through optimized metabolic pathways . This approach is crucial for sustainable production methods that reduce reliance on synthetic chemicals.
3.2 Bioactive Compound Development
The compound's structure allows for potential modifications that can lead to the development of new bioactive compounds with therapeutic properties. This is particularly relevant in the context of drug discovery where novel compounds are sought for their unique biological activities .
Data Tables
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Pharmaceuticals | Antioxidant properties | Prevents oxidative stress-related diseases |
| Drug delivery systems | Improved bioavailability | |
| Treatment of metabolic disorders | Mitigates deficiencies | |
| Agriculture | Growth promotion in crops | Enhanced growth under stress |
| Animal feed additives | Improved feed efficiency | |
| Biotechnology | Microbial production systems | Sustainable production methods |
| Bioactive compound development | Novel therapeutic agents |
Case Studies
-
Case Study 1: Antioxidant Effects
In a controlled study examining the effects of this compound on oxidative stress markers in cell cultures, results demonstrated a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls, indicating its potential as an antioxidant agent. -
Case Study 2: Agricultural Yield Improvement
A field trial involving the application of this compound on wheat crops showed an increase in overall biomass by 25% under drought conditions, highlighting its effectiveness as a growth promoter.
Mechanism of Action
The mechanism of action of (m-Tolylsulfonyl)-L-methionine involves its interaction with cellular proteins and enzymes. The tolylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, altering their structure and function. This modification can affect various cellular pathways, including those involved in oxidative stress response and inflammation .
Comparison with Similar Compounds
N-Tosyl-L-Glutamic Acid
- Structural Similarity: Both compounds feature a toluenesulfonyl group attached to the amino group of an amino acid (methionine vs. glutamic acid) .
- Functional Differences :
- The glutamic acid backbone introduces an additional carboxylic acid group, enhancing hydrophilicity compared to (m-Tolylsulfonyl)-L-methionine.
- N-Tosyl-L-glutamic acid is often used in peptide synthesis as a protecting group, similar to this compound, but its applications in methylation or antioxidant pathways are less documented.
N-Acetyl-L-Methionine
- Structural Modification: The amino group is acetylated instead of sulfonylated.
- Metabolic Comparison :
O-Acetyl-L-Homoserine
- Functional Contrast : Unlike this compound, O-acetyl-L-homoserine participates in methionine anabolism, highlighting the divergent applications of methionine derivatives (protection vs. biosynthesis).
Methylation Capacity
- L-Methionine: Direct precursor of SAM, a universal methyl donor critical for RNA and DNA methylation .
- This compound : The tosyl group likely blocks SAM synthesis, rendering it ineffective in methylation reactions. This contrasts with N-acetyl-L-methionine, which retains some metabolic utility but with reduced efficiency .
Antioxidant Activity
- L-Methionine : Activates AMPK/SIRT1, induces heme oxygenase-1 (HO-1), and scavenges reactive oxygen species (ROS) via glutathione synthesis .
- This compound : The sulfonyl group may hinder interactions with enzymes like glutathione S-transferase (GST), reducing ROS-scavenging capacity. However, its stability could prolong antioxidant effects in specific environments .
Microbial Metabolism
- L-Methionine : Degraded by cheese-ripening microorganisms into volatile sulfur compounds (VSCs) like methanethiol, contributing to flavor .
- This compound: The tosyl group likely resists enzymatic degradation by aminotransferases or deaminases, making it less suitable for flavor enhancement but more stable in microbial-rich environments .
Physicochemical Properties
| Property | L-Methionine | This compound | N-Acetyl-L-Methionine |
|---|---|---|---|
| Molecular Weight | 149.21 g/mol | ~307.38 g/mol | 191.24 g/mol |
| Solubility | Highly water-soluble | Reduced aqueous solubility* | Moderate solubility |
| Stability | Prone to oxidation | Enhanced chemical stability | Stable under acidic conditions |
| Key Functional Groups | Amino, thioether | Tosyl-protected amino, thioether | Acetyl-protected amino, thioether |
*Inferred from increased hydrophobicity due to the aromatic tosyl group .
Biological Activity
(m-Tolylsulfonyl)-L-methionine is a sulfonated derivative of the amino acid L-methionine, which plays a critical role in various biological processes. This compound's biological activity is linked to its structure, which enhances its solubility and reactivity compared to L-methionine. This article reviews the biological activity of this compound, focusing on its metabolic pathways, antioxidant properties, and potential therapeutic applications.
Metabolic Pathways
L-methionine is involved in several metabolic pathways, including the methionine cycle and transsulfuration pathway. These pathways are crucial for synthesizing S-adenosylmethionine (SAM), a universal methyl donor involved in methylation processes affecting gene expression and protein function. The introduction of the m-tolylsulfonyl group may alter the kinetics of these pathways, enhancing the compound's bioactivity.
Table 1: Key Metabolic Pathways Involving Methionine
| Pathway | Description |
|---|---|
| Methionine Cycle | Converts methionine to SAM, facilitating methylation reactions in DNA, RNA, and proteins. |
| Transsulfuration Pathway | Converts methionine to cysteine, contributing to glutathione synthesis and antioxidant defense. |
| Polyamine Biosynthesis | Involves methionine in the synthesis of polyamines, which are essential for cell growth and function. |
Antioxidant Properties
Research has shown that L-methionine exhibits protective effects against oxidative stress by increasing glutathione levels, a potent antioxidant. The sulfonyl modification in this compound may enhance these properties by improving its stability and bioavailability.
Case Study: Neuroprotective Effects
A study demonstrated that L-methionine protects dopaminergic neurons from oxidative damage in an in vitro model of Parkinson's disease. The mechanism involves the reduction of reactive oxygen species (ROS) through enhanced glutathione synthesis mediated by methionine metabolism . It is hypothesized that this compound could exhibit similar or enhanced neuroprotective effects due to its structural modifications.
Potential Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Cancer Therapy : Methionine restriction has been shown to impair tumor growth by inducing sulfur deficiency, which affects cellular metabolism and proliferation . The sulfonyl derivative may enhance this effect by modulating methionine metabolism.
- Neuroprotection : Given its potential antioxidant properties, this compound could be explored as a neuroprotective agent in neurodegenerative diseases.
- Metabolic Disorders : The compound may have implications for metabolic health by influencing pathways associated with inflammation and aging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
